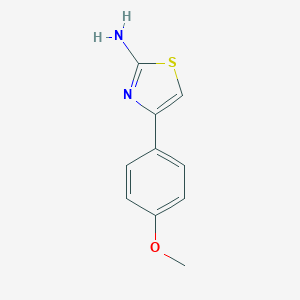

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Description

Overview of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Materials Science

Thiazole is a five-membered heterocyclic compound featuring one sulfur and one nitrogen atom. This aromatic ring system is a cornerstone in the fields of medicinal chemistry and materials science due to its versatile chemical properties and ability to interact with biological systems. In medicinal chemistry, the thiazole nucleus is a privileged scaffold found in a wide array of natural and synthetic compounds. A notable example is its presence in Thiamine (Vitamin B1), which is essential for metabolism. Synthetically, the thiazole ring is integral to numerous pharmaceuticals, including antimicrobials like Sulfathiazole, antiretroviral drugs such as Ritonavir, and antifungal agents like Abafungin. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihistaminic properties.

Beyond medicine, thiazole derivatives have found applications in materials science. For instance, they are used as vulcanizing accelerators in the rubber industry and as photographic sensitizers in the development of cyanine (B1664457) dyes. The fused-ring system, benzothiazole, also has significant commercial value, further highlighting the broad utility of this heterocyclic family.

Significance of the 1,3-Thiazole Scaffold in Biologically Active Molecules

The 1,3-thiazole isomer, in particular, is a frequently encountered motif in biologically active molecules and serves as a critical pharmacophore in drug design. Its structure allows for diverse substitutions at the 2, 4, and 5 positions, enabling fine-tuning of its physicochemical properties and biological targets. The arrangement of sulfur and nitrogen atoms facilitates various non-covalent interactions with biological macromolecules, such as enzymes and receptors, which is fundamental to its wide-ranging pharmacological effects.

Molecules built upon the 1,3-thiazole scaffold are associated with a remarkable number of biological activities. researchgate.net These include:

Antimicrobial: The scaffold is a key component in many antibacterial and antifungal agents.

Anticancer: Numerous thiazole derivatives have been developed as potent inhibitors of cancer cell proliferation.

Anti-inflammatory: Compounds containing the thiazole ring have shown significant anti-inflammatory effects.

Antiviral: The scaffold is present in drugs designed to combat viral infections.

Other Activities: Thiazole derivatives have also been investigated for antidiabetic, anticonvulsant, and antioxidant properties.

The stability of the thiazole ring and its capacity for functionalization make it an attractive starting point for the development of new therapeutic agents, allowing medicinal chemists to explore vast chemical spaces to identify novel drug candidates.

Contextualization of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine within Thiazole Research

Within the extensive family of thiazole derivatives, this compound stands out as a representative of the highly studied 2-aminothiazole (B372263) class. This compound features a methoxy-substituted phenyl ring at the 4-position and an amino group at the 2-position, structural features known to influence biological activity. The methoxyphenyl group can affect the molecule's lipophilicity and electronic properties, while the 2-amino group provides a key site for hydrogen bonding and further chemical modification.

Research into this specific compound and its analogues is driven by the established potential of the 2-aminothiazole scaffold. Studies have been conducted to synthesize, characterize, and evaluate the biological properties of this compound, particularly in the realm of antimicrobial applications. Its synthesis is commonly achieved via the Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction typically involves 2-bromo-1-(4-methoxyphenyl)ethanone and thiourea (B124793).

Chemical Synthesis and Characterization:

The synthesis of this compound has been reported through the reaction of 4-methoxyacetophenone with thiourea in the presence of iodine. nanomedicine-rj.com The process involves warming the reactants in a water bath, followed by purification steps to isolate the final product. nanomedicine-rj.com

The compound's structure has been confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. nanomedicine-rj.comresearchgate.net Crystallographic studies reveal that the molecule is not perfectly planar, with a dihedral angle of 14.8° between the benzene (B151609) and thiazole rings. researchgate.net

Interactive Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2104-04-3 |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.26 g/mol |

| Melting Point | 204-208 °C |

| Appearance | Solid |

Interactive Table: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ/ppm) | Assignment | Reference |

| ¹H-NMR | 3.77 | -OCH₃ protons | nanomedicine-rj.com |

| 6.82 | -NH₂ protons | nanomedicine-rj.com | |

| 6.88 | C₅-H of thiazole ring | nanomedicine-rj.com | |

| 7.28, 7.76 | Phenyl group protons | nanomedicine-rj.com | |

| ¹³C-NMR | 55.54 | -OCH₃ | nanomedicine-rj.com |

| 99.79 | C₅ of thiazole ring | nanomedicine-rj.com | |

| 114.27, 127.30 | Phenyl C-H | nanomedicine-rj.com | |

| 128.34, 150.17 | Phenyl C (quaternary) | nanomedicine-rj.com | |

| 158.99 | C₄ of thiazole ring | nanomedicine-rj.com | |

| 168.55 | C₂ of thiazole ring | nanomedicine-rj.com |

Biological Activity:

The primary reported biological application for this compound is in the field of antimicrobials. A study utilized the compound to functionalize the surface of Fe₃O₄ magnetic nanoparticles. nanomedicine-rj.com These coated nanoparticles were then tested for their antibacterial efficacy. nanomedicine-rj.com

Interactive Table: Antibacterial Activity of Functionalized Nanoparticles

| Bacterial Strain | Type | Activity Observed |

| Escherichia coli | Gram-negative | Effective antibacterial agent |

| Staphylococcus aureus | Gram-positive | Effective antibacterial agent |

The results from this study confirm that this compound is a promising compound for developing new antibacterial materials. nanomedicine-rj.com While extensive anticancer screening data for this specific molecule is not widely published, its structural class remains a high-priority target in the search for novel oncology therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVVEXKDPBRGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175251 | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-04-3 | |

| Record name | 2-Amino-4-(4-methoxyphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Methoxyphenyl)thiazol-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792VG4M5YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 4 Methoxyphenyl 1,3 Thiazol 2 Amine and Its Analogs

Classical and Modern Approaches to Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. The Hantzsch synthesis remains a fundamental and widely utilized approach, though modern adaptations have improved its efficiency and environmental footprint.

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and versatile method for constructing the thiazole ring. nih.gov The fundamental reaction involves the condensation of an α-haloketone with a thioamide. derpharmachemica.combepls.com For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea (B124793) is commonly employed as the thioamide component. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.

Modern adaptations to the Hantzsch synthesis focus on improving reaction conditions, yields, and environmental safety. These include the use of various catalysts, solvent-free conditions, and microwave irradiation to accelerate the reaction. rsc.orgnih.gov For instance, catalysts like silica (B1680970) chloride, ammonium (B1175870) 12-molybdophosphate, and β-cyclodextrin have been successfully used. nih.govorganic-chemistry.org Performing the reaction under microwave irradiation can significantly reduce reaction times, often to just a few minutes, while providing excellent yields. nih.gov Some protocols have been developed in aqueous media or without any solvent, aligning with the principles of green chemistry. bepls.comorganic-chemistry.org

The 4-methoxyphenyl (B3050149) group at the C4 position of the thiazole ring is typically introduced through the ketone starting material. In the context of the Hantzsch synthesis, the precursor is an α-haloketone bearing the 4-methoxyphenyl substituent. The most common starting material for this purpose is 2-bromo-1-(4-methoxyphenyl)ethanone. nanobioletters.com This key intermediate is synthesized by the bromination of 4-methoxyacetophenone.

Alternatively, the synthesis can be performed in a one-pot fashion starting directly from 4-methoxyacetophenone. In this approach, a halogenating agent, such as iodine or N-bromosuccinimide (NBS), is added to the reaction mixture along with thiourea. nih.govnanomedicine-rj.com The halogenating agent reacts with the 4-methoxyacetophenone in situ to form the α-halo intermediate, which is immediately consumed in the condensation reaction with thiourea to form the thiazole ring.

The 2-amino group is a defining feature of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine and is sourced from the thioamide reactant in the Hantzsch synthesis. Thiourea (H₂NCSNH₂) is the most direct and widely used reagent for this purpose. organic-chemistry.orgnih.gov During the cyclization reaction with the α-haloketone, one of the amino groups of thiourea becomes the exocyclic 2-amino group of the thiazole, while the other nitrogen atom is incorporated into the ring at the 3-position. This method provides a straightforward and efficient way to install the desired functionality. researchgate.net

The versatility of this approach allows for the synthesis of N-substituted 2-aminothiazoles by using substituted thioureas. For example, reacting an α-haloketone with an N-aryl thiourea will yield a 2-(arylamino)thiazole derivative. nanobioletters.com

Specific Synthetic Routes for this compound

Specific and optimized procedures have been reported for the synthesis of the title compound, primarily leveraging variations of the Hantzsch reaction.

A common and effective one-pot method for synthesizing this compound involves the direct reaction of 4-methoxyacetophenone with thiourea in the presence of a halogen, typically iodine. nanomedicine-rj.comnih.gov This method avoids the separate step of preparing and isolating the α-haloacetophenone intermediate. researchgate.net

In a typical procedure, iodine and thiourea are combined, and 4-methoxyacetophenone is added to the mixture. nanomedicine-rj.com The reaction is often heated to facilitate the reaction. nanomedicine-rj.com Iodine serves as the halogenating agent, converting the acetophenone (B1666503) to 2-iodo-1-(4-methoxyphenyl)ethanone in situ. This reactive intermediate then undergoes the classical Hantzsch condensation with thiourea to form the final product. rsc.org After the reaction is complete, the product is typically isolated by treating the mixture with water, followed by washing with a solution of sodium thiosulfate (B1220275) to remove excess iodine, and then recrystallization. nanomedicine-rj.comprepchem.com

| Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|

| 4-Methoxyacetophenone | Thiourea, Iodine (I₂) | In situ α-iodination followed by Hantzsch cyclization | nanomedicine-rj.com |

While one-pot syntheses are efficient, multi-step routes offer greater control and may be necessary for producing analogs or for large-scale production where purification of intermediates is desired. A common multi-step approach involves the explicit synthesis and isolation of the α-haloketone intermediate. mdpi.com

Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethan-1-one The synthesis begins with the bromination of commercially available 4-methoxyacetophenone. This is typically achieved using elemental bromine in a suitable solvent like acetic acid or chloroform. The reaction yields 2-bromo-1-(4-methoxyphenyl)ethan-1-one, which is then isolated and purified.

Step 2: Cyclization to form this compound The purified 2-bromo-1-(4-methoxyphenyl)ethan-1-one is then reacted with thiourea in a solvent such as ethanol (B145695). researchgate.net The mixture is heated under reflux to drive the condensation and cyclization reaction. nanobioletters.com Upon completion, the product precipitates from the solution or is isolated after cooling and solvent removal. This two-step method provides the target compound in good purity and yield. nanobioletters.com

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4-Methoxyacetophenone | Bromine (Br₂) | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | mdpi.com |

| 2 | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Thiourea | This compound | nanobioletters.com |

Synthesis of Functionalized Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for further functionalization. Modifications can be targeted at the 2-amino group, the phenyl ring, or the thiazole ring itself to synthesize a wide array of derivatives with tailored properties.

N-Substitution Reactions of the 2-Amino Group

The primary amino group at the C-2 position of the thiazole ring is a key site for derivatization. N-substitution reactions are commonly performed to introduce various functionalities. A facile synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines has been developed through the condensation of substituted thioureas with α-bromoketones. nanobioletters.com For instance, reacting 2-bromo-1-(4-methoxyphenyl)ethanone with N-(2,4-difluorophenyl)thiourea in the presence of potassium carbonate and DMF yields N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine. nanobioletters.com This approach allows for the introduction of a wide range of substituted phenyl groups onto the 2-amino nitrogen.

Another strategy involves the direct alkylation or acylation of the 2-amino group. For example, derivatives can be prepared by reacting the parent aminothiazole with compounds like 2-chloro-N-(p-tolyl)acetamide. This reaction leads to the formation of an amide linkage at the 2-amino position, yielding compounds such as 2-(2-amino-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamido)-N-(p-tolyl)acetamide.

Modifications on the Phenyl Ring (e.g., fluoro, nitro, methyl substitutions)

While direct modification of the already-formed 4-(4-methoxyphenyl)thiazole is less common, a vast array of derivatives with substitutions on the phenyl ring can be synthesized by starting with appropriately substituted precursors. The Hantzsch synthesis is highly adaptable in this regard. By selecting different para-substituted acetophenones (e.g., with fluoro, nitro, or methyl groups) and reacting them with thiourea, a variety of 4-(substituted-phenyl)-1,3-thiazol-2-amines can be produced. iosrjournals.org For instance, using 4-chloroacetophenone, 4-methylacetophenone, or 4-nitroacetophenone in place of 4-methoxyacetophenone leads to the corresponding 4-(4-chlorophenyl)-, 4-(4-methylphenyl)-, and 4-(4-nitrophenyl)-1,3-thiazol-2-amines. iosrjournals.org

Similarly, N-aryl derivatives with various phenyl ring substitutions can be prepared. The reaction between 2-bromo-1-(4-chlorophenyl)ethanone and N-(4-nitrophenyl)thiourea yields 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine. nanobioletters.com This modular approach allows for systematic variation of substituents on the phenyl ring to investigate structure-activity relationships. nanobioletters.comnih.gov

Table 2: Examples of Phenyl-Substituted 2-Aminothiazole Analogs

| Phenyl Ring Substituent (at C4) | N-Substituent (at C2) | Starting α-Haloketone | Starting Thiourea |

| 4-Methoxy | 4-Nitrophenyl | 2-Bromo-1-(4-methoxyphenyl)ethanone | N-(4-nitrophenyl)thiourea nanobioletters.com |

| 4-Chloro | 2,4-Difluorophenyl | 2-Bromo-1-(4-chlorophenyl)ethanone | N-(2,4-difluorophenyl)thiourea nanobioletters.com |

| 4-Methyl (p-tolyl) | 4-Fluorophenyl | 2-Bromo-1-(p-tolyl)ethanone | N-(4-fluorophenyl)thiourea nanobioletters.com |

| 4-Nitro | None | 4-Nitroacetophenone (with Iodine) | Thiourea iosrjournals.org |

This table showcases the versatility of the Hantzsch synthesis in creating derivatives with various substituents on the phenyl ring by using different starting materials.

Formation of Schiff Bases from the Amino Group

The 2-amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). ekb.egnih.gov This reaction typically involves refluxing the aminothiazole with the desired carbonyl compound in a suitable solvent like ethanol or glacial acetic acid, sometimes with a catalytic amount of acid. nih.gov

The formation of the azomethine group (–N=CH–) is a versatile method for introducing a wide range of structural diversity. eijppr.com For example, reacting 2-amino-4-arylthiazoles with substituted salicylaldehydes produces Schiff bases where the imine nitrogen and the phenolic hydroxyl group can act as ligands for metal complexation. ekb.eg The synthesis of ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate demonstrates the formation of a Schiff base from a related aminothiazole and vanillin. nih.gov The disappearance of amine (NH₂) peaks and the appearance of a new imine (C=N) peak in IR and NMR spectra confirm the successful formation of the Schiff base. ekb.egnih.gov

Derivatization for Bifunctional Reactive Dyes

The this compound core is a valuable intermediate in the synthesis of azo dyes, particularly bifunctional reactive dyes. ajer.orgrichtmann.org The synthetic route involves the diazotization of the 2-amino group, followed by a coupling reaction with a suitable coupling component.

Specifically, the aminothiazole is treated with sodium nitrite (B80452) in a strong acid like sulfuric acid at low temperatures (0-5°C) to form a diazonium salt. iosrjournals.orgemerald.com This reactive intermediate is then coupled with other aromatic compounds, such as J-acid, to form the final dye molecule. ajer.orgresearchgate.net Bifunctional reactive dyes can be created that possess more than one reactive group, such as a monochlorotriazinyl and a vinyl sulfone group, allowing them to form covalent bonds with fibers like nylon. ajer.orgrichtmann.org The methoxy (B1213986) group on the phenyl ring influences the final color and properties of the dye, with studies showing it can induce a hypsochromic (blue) shift in the absorption maximum compared to unsubstituted analogs. ajer.org

Synthesis of Condensed Thiazole Systems Incorporating the Core Structure

The 2-aminothiazole moiety can be used as a building block for the synthesis of fused or condensed heterocyclic systems. A common strategy is to use the endocyclic nitrogen and the exocyclic amino group as nucleophiles in reactions with bifunctional electrophiles.

One notable example is the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.govnih.gov In this reaction, a 2-aminothiazole derivative is reacted with an α-haloketone. For instance, the reaction of thiazol-2-amine with 2-bromo-1-phenylethanones can be used to synthesize a 6-phenylimidazo[2,1-b]thiazole (B182960) core. nih.gov This core can then be further functionalized. By applying this logic, this compound can react with various α-haloketones to generate a library of condensed thiazole systems, which are of significant interest due to their potential biological activities. nih.govnih.gov Microwave-assisted synthesis has been shown to be an efficient method for these types of condensations, often resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 2-aminothiazole derivatives to mitigate the environmental impact of traditional methods. These older protocols often rely on volatile organic solvents, hazardous reagents, and require lengthy reaction times and complex purification procedures. rsc.org In contrast, modern green approaches offer benefits such as enhanced reaction rates, higher yields, greater product purity, and simpler workup processes, often at a lower cost. tandfonline.comresearchgate.net

Catalyst-Free Reactions and Solvent-Free Conditions

A significant advancement in the green synthesis of 2-aminothiazoles is the development of methods that operate under catalyst-free and solvent-free conditions. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative, has been adapted to align with these principles.

Researchers have successfully synthesized 2-aminothiazoles and their selenium analogs (2-amino-1,3-selenazoles) through a simple, rapid, and environmentally friendly solvent-free Hantzsch condensation without the need for a catalyst. thieme-connect.comorganic-chemistry.orgresearchgate.net In this method, the reaction between 2-bromoacetophenones and thiourea is initiated by heating the α-bromoketone to its melting point before adding the powdered thiourea. organic-chemistry.orgresearchgate.net The reaction proceeds to completion within seconds, producing the desired 4-aryl-2-aminothiazole hydrobromide salts in moderate to excellent yields (42–93%). organic-chemistry.orgresearchgate.net This solvent-free approach not only eliminates the need for hazardous solvents but also simplifies product isolation, often requiring just a simple wash with water or ethanol. organic-chemistry.org

Another prominent green solvent is water. Catalyst-free methods for synthesizing 2-aminothiazoles have been developed using water as the reaction medium at ambient temperatures. researchgate.net This approach avoids the use of co-organic solvents and external energy sources, offering excellent isolated yields. researchgate.net The use of aqueous extracts from waste plant materials, such as neem leaves, has also been explored as a sustainable medium for the synthesis of 2-aminothiazole derivatives, achieving high yields (90–96%) at room temperature within 45 minutes. tandfonline.com

| Reactants | Conditions | Yield (%) | Reference |

| 2-Bromoacetophenones, Thiourea | Solvent-free, Catalyst-free, Heat to melting point | 42-93 | organic-chemistry.org, researchgate.net |

| α-Haloketones, Thiourea | Water, Catalyst-free, Ambient temperature | Excellent | researchgate.net |

| Phenacyl bromides, Thiourea | Aqueous neem leaf extract, Room temperature, 45 min | 90-96 | tandfonline.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times, increasing yields, and often enabling solvent-free reactions. researchgate.netnih.govnih.gov This technique utilizes microwave energy to directly and efficiently heat the reactants, leading to a rapid increase in temperature and reaction rate.

For the synthesis of 2-aminothiazole derivatives, microwave irradiation has been successfully employed under solvent-free conditions. In one approach, thiosemicarbazone-based thiazole adducts were synthesized with high yields in just 5 minutes without a catalyst, a significant improvement over conventional reflux methods. nih.gov Another study reported a one-pot, three-component domino reaction to produce diverse and functionalized quinoline (B57606) derivatives under solvent-free and microwave conditions, showcasing the versatility of this technology for complex heterocyclic synthesis. nih.gov

Microwave-assisted synthesis can also be combined with solid supports. For instance, the synthesis of 2-aminothiazoles from halocarbonyl compounds and substituted thiourea has been performed on a basic alumina (B75360) support under solvent-free conditions, drastically reducing reaction times compared to conventional heating.

| Reactants | Conditions | Time | Yield | Reference |

| Thiosemicarbazide, 2-Aryl-4-formylthiazole | Solvent-free, Microwave irradiation | 5 min | High | nih.gov |

| Propargylated-flavone, Aldehydes, Anilines | Solvent-free, YbCl3 catalyst, Microwave irradiation | - | - | nih.gov |

| Enaminosulfone, Arylazodiaminopyrazole | Acetic acid, Microwave irradiation | 15 min | 90-95% | nih.gov |

Sonication-Assisted Synthesis

Sonication, the application of ultrasound energy to a chemical reaction, is another effective green chemistry technique. The phenomenon of acoustic cavitation—the formation, growth, and collapse of microbubbles—creates localized hot spots with extremely high temperatures and pressures, which accelerates reaction rates. nih.gov This method offers advantages such as milder reaction conditions, shorter reaction times, and higher yields. acs.orgnih.gov

Ultrasound irradiation has been successfully applied to the synthesis of 1,3-thiazole derivatives under eco-friendly conditions. tandfonline.comresearchgate.net For example, new thiazole derivatives have been synthesized via a one-pot, three-component reaction using ultrasonic irradiation in the presence of an efficient catalyst at 50 °C, achieving high yields in a short timeframe. nih.gov In some cases, the synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the method. researchgate.net

The Hantzsch thiazole synthesis has also been adapted for sonication. A one-pot condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes was carried out under ultrasonic irradiation using a reusable silica-supported catalyst, affording the desired thiazole derivatives in high yields (79-90%). nih.gov The use of ultrasound often leads to products of greater purity and simplifies the workup procedure compared to conventional methods. tandfonline.comresearchgate.net

| Reactants | Conditions | Time | Yield (%) | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehyde, Ethyl dichlorophosphite | THF, Et3N, Ultrasound, 50 °C | 30-90 min | High | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | SiW/SiO2 catalyst, Ultrasound, Room Temperature | - | 79-90 | nih.gov |

| N-(thiazol-2-yl)acetamide, Thiocarbohydrazide | Solvent-free, Ultrasound, 70 °C | 20 min | Good | tandfonline.com |

Spectroscopic and Structural Characterization of 4 4 Methoxyphenyl 1,3 Thiazol 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, ¹H-NMR and ¹³C-NMR are used to map out the carbon and hydrogen framework of the molecule.

The ¹H-NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

In one analysis, the spectrum shows a singlet peak at 7.13 ppm, which is attributed to the C5-H proton of the thiazole (B1198619) ring. nanomedicine-rj.com The protons of the amino group (-NH₂) appear as a singlet at 6.82 ppm. nanomedicine-rj.com The methoxy (B1213986) group (-OCH₃) protons also produce a singlet, found at 3.77 ppm. nanomedicine-rj.com The protons on the phenyl ring appear as two peaks at 7.74 ppm and 6.94 ppm, corresponding to the aromatic protons in different chemical environments. nanomedicine-rj.com The protons on the 4-methoxyphenyl (B3050149) group typically show a characteristic AA'BB' splitting pattern due to coupling between adjacent aromatic protons.

Table 1: ¹H-NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -NH₂ | 6.82 | Singlet |

| Thiazole C5-H | 7.13 | Singlet |

| Phenyl -CH | 6.94 | Doublet |

| Phenyl -CH | 7.74 | Doublet |

| -OCH₃ | 3.77 | Singlet |

Data sourced from a study by Al-Mokhtar, et al. nanomedicine-rj.com

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the carbons of the thiazole ring, the phenyl ring, and the methoxy group.

The carbon atoms of the thiazole ring are assigned as follows: C2, the carbon bearing the amino group, resonates at 168.55 ppm; C4, attached to the phenyl ring, appears at 150.17 ppm; and C5 is found at 99.79 ppm. nanomedicine-rj.com The carbons of the phenyl ring are observed at 158.99 ppm (C9, the carbon attached to the methoxy group), 128.34 ppm (C7,7'), 127.30 ppm (C6, the carbon attached to the thiazole ring), and 114.27 ppm (C8,8'). nanomedicine-rj.com The carbon of the methoxy group (-OCH₃) gives a signal at 55.51 ppm. nanomedicine-rj.com

Table 2: ¹³C-NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Thiazole C2 (-NH₂) | 168.55 |

| Thiazole C4 | 150.17 |

| Thiazole C5 | 99.79 |

| Phenyl C (ipso-Thiazole) | 127.30 |

| Phenyl CH | 128.34 |

| Phenyl CH | 114.27 |

| Phenyl C (ipso-OCH₃) | 158.99 |

| -OCH₃ | 55.51 |

Data sourced from a study by Al-Mokhtar, et al. nanomedicine-rj.com

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the phenyl ring, confirming their connectivity and helping to assign the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique would be used to definitively link the proton at 7.13 ppm to the thiazole C5 carbon at 99.79 ppm, the aromatic protons at 7.74 ppm and 6.94 ppm to their respective phenyl carbons, and the methoxy protons at 3.77 ppm to the methoxy carbon at 55.51 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

The thiazole ring has a set of characteristic vibrational frequencies. The ring stretching vibrations for heteroaromatic compounds typically occur in the 1300-1600 cm⁻¹ region. researchgate.net For the thiazole ring, these stretching modes are a key feature of its IR spectrum. Other vibrations, such as C-H in-plane and out-of-plane bending, are expected in the 1000-1520 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively. researchgate.net

The amino (-NH₂) and methoxy (-OCH₃) groups on the this compound molecule exhibit distinct absorption bands in the IR spectrum.

Amino Group (-NH₂) : Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. msu.edu A characteristic NH₂ scissoring (bending) vibration is also observed, usually in the 1550-1650 cm⁻¹ range. msu.edu

Methoxy Group (-OCH₃) : The methoxy group is identified by the C-H stretching vibrations of the methyl group, which appear around 2850-2960 cm⁻¹. acs.org Additionally, a strong C-O stretching band is expected in the 1000-1300 cm⁻¹ region.

Table 3: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Scissor (bend) | 1550 - 1650 |

| Thiazole Ring | C=N, C=C Stretch | 1300 - 1600 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Methoxy/Aromatic | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

These are general frequency ranges; specific values can vary based on the molecular environment and sample state.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the exact mass has been computationally determined, offering a precise value for its molecular composition, C₁₀H₁₀N₂OS. nih.gov This level of precision is crucial for confirming the identity of the compound in complex mixtures and for verifying the success of a chemical synthesis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight (g/mol) | 206.27 |

| Exact Mass (Da) | 206.05138412 nih.gov |

The mass spectral fragmentation pattern of a molecule provides significant insight into its structural arrangement. While direct fragmentation data for the title compound is not extensively detailed, analysis of related 2-aminothiazole (B372263) structures allows for the proposal of a likely fragmentation pathway. researchgate.net The molecular ion peak [M]⁺ would be observed at m/z 206. Subsequent fragmentation is expected to occur at the bonds connecting the two aromatic rings and within the thiazole ring itself.

A primary fragmentation pathway for related structures, such as 5-(4-alkylphenyl)-2-amino-thiazole, involves the formation of a stable ion corresponding to the substituted phenyl portion and the aminothiazole moiety. researchgate.net For this compound, key fragment ions would likely arise from cleavages as outlined below.

Proposed Fragmentation of this compound:

Initial Ionization: Formation of the molecular ion [C₁₀H₁₀N₂OS]⁺ at m/z = 206.

Fragment 1: Loss of the methoxy group radical (•CH₃) from the molecular ion to yield an ion at m/z = 191.

Fragment 2: Cleavage of the C-C bond between the phenyl and thiazole rings could lead to a methoxyphenyl cation at m/z = 107.

Fragment 3: A characteristic fragmentation of 2-aminothiazole derivatives involves the loss of NHCN, which would result in a significant fragment ion. researchgate.net

Fragment 4: Another potential cleavage could involve the loss of CH=C=S from the thiazole ring. researchgate.net

| Proposed Fragment Ion | m/z (Proposed) | Origin |

|---|---|---|

| [C₁₀H₁₀N₂OS]⁺ (Molecular Ion) | 206 | Parent Molecule |

| [M - •CH₃]⁺ | 191 | Loss of methyl radical from methoxy group |

| [C₇H₇O]⁺ | 107 | Methoxyphenyl cation |

| [C₃H₃N₂S]⁺ | 99 | 2-amino-1,3-thiazole cation |

X-ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, offering precise details on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole has been determined through X-ray crystallography. researchgate.net The compound crystallizes in the orthorhombic system with the space group Pn2₁a. researchgate.net This analysis confirms the connectivity of the atoms and reveals the specific conformation adopted by the molecule in the solid state. The asymmetric unit contains one molecule of the compound.

| Parameter | Value researchgate.net |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂OS |

| Crystal System | Orthorhombic |

| Space Group | Pn2₁a |

| a (Å) | 7.181 (2) |

| b (Å) | 7.750 (2) |

| c (Å) | 17.994 (3) |

| Volume (ų) | 1001.4 (4) |

| Z (Molecules per unit cell) | 4 |

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. researchgate.net Specifically, the hydrogen atoms of the amino group (-NH₂) act as donors, forming hydrogen bonds with the oxygen atom of the methoxy group and the nitrogen atom of the thiazole ring of adjacent molecules. researchgate.net These N—H⋯O and N—H⋯N interactions link the molecules together, forming an infinite chain structure within the crystal lattice. researchgate.net In some related thiazole derivative structures, π-π stacking interactions between aromatic rings also contribute to crystal stability, occurring between inversion-related molecules. cardiff.ac.uk

| Donor-H···Acceptor | Interaction Type | Significance |

|---|---|---|

| N—H···O | Intermolecular Hydrogen Bond | Links the amino group of one molecule to the methoxy group of another. researchgate.net |

| N—H···N | Intermolecular Hydrogen Bond | Connects the amino group of one molecule to the thiazole nitrogen of a neighboring molecule. researchgate.net |

| Parameter | Value | Implication |

|---|---|---|

| Dihedral Angle (Benzene-Thiazole) | 14.8 (2)° researchgate.net | The molecule adopts a non-planar conformation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic and heterocyclic compounds like this compound and its derivatives, UV-Vis spectroscopy provides insights into their electronic structure and conjugation.

The electronic absorption spectra of 2-amino-4-arylthiazoles are characterized by absorption bands that arise from π → π* transitions within the conjugated system, which includes the thiazole ring and the appended aryl group. The position and intensity of these absorption bands can be influenced by the nature of the substituent on the aryl ring and the solvent in which the spectrum is recorded.

The solvent can also play a significant role in the position of the absorption bands. Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, is often observed in polar molecules like 2-amino-4-arylthiazoles.

Detailed research findings on various derivatives of 2-aminothiazole highlight the influence of different substituents on their electronic absorption properties. For instance, the introduction of various functional groups can modulate the electronic structure and, consequently, the UV-Vis absorption characteristics of these compounds.

Below is a data table summarizing the UV-Vis absorption data for the representative compound 2-amino-4-phenylthiazole (B127512).

Interactive Data Table: UV-Vis Absorption Data for 2-amino-4-phenylthiazole

| Compound Name | CAS Registry No. | λmax (nm) | Solvent |

| 2-amino-4-phenylthiazole | 2010-06-2 | 229, 283 | Not Specified |

Reactivity and Reaction Mechanisms of 4 4 Methoxyphenyl 1,3 Thiazol 2 Amine

Reactions at the 2-Amino Group

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a primary site of reactivity, readily participating in a variety of chemical reactions.

Acylation and Alkylation Reactions

The 2-amino group of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine can be readily acylated using various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of 2-amino-4-arylthiazoles with substituted aromatic acid chlorides can be achieved using the Schotten-Bauman synthesis protocol. mdpi.com Similarly, reaction with acetic anhydride (B1165640) can yield the N-acetylated product. mdpi.com However, the acylation of 2-amino-4-halothiazoles can sometimes lead to complex reaction mixtures, including the formation of bis-acylated products. nih.gov To circumvent this, a strategy involving a Boc-protected 2-aminothiazole (B372263) intermediate can be employed, which, after acylation, can be deprotected under mild conditions to afford the desired mono-acylated product in good yield. nih.gov

Alkylation of the 2-amino group is also possible, though less commonly described for this specific derivative. Generally, 2-aminothiazoles can react with alkyl halides, but the potential for N-alkylation at the thiazole ring nitrogen must be considered, leading to the formation of thiazolium salts. pharmaguideline.com

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Derivatives

| Acylating Agent | Product Type | Reference |

| Acyl Halides | N-(4-arylthiazol-2-yl)amides | mdpi.comnih.gov |

| Acetic Anhydride | N-(4-arylthiazol-2-yl)acetamide | mdpi.com |

| O-acetylsalicyloyl chloride | Thiazolides | nih.gov |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a diazonium salt intermediate, which is a versatile precursor for various subsequent transformations. These diazonium salts can then be subjected to coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce highly colored azo dyes. pharmaguideline.com This reactivity is a cornerstone of dye chemistry and allows for the synthesis of a wide array of chromophores.

Formation of Schiff Bases and Imines

The condensation of the 2-amino group with aldehydes or ketones provides a straightforward route to the synthesis of Schiff bases (or imines). This reaction typically proceeds under reflux in a suitable solvent like ethanol (B145695). mdpi.com The resulting imine functionality introduces a new point of chemical diversity and has been explored for the synthesis of various biologically active molecules. nanomedicine-rj.com For example, refluxing 2-amino-4-phenylthiazole (B127512) with different aromatic aldehydes in ethanol produces the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. mdpi.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. Given that the para position is already occupied by the thiazole ring, electrophilic attack is expected to occur at the positions ortho to the methoxy group (C3' and C5'). The 2-aminothiazole moiety, being electron-withdrawing, may have a deactivating effect on the phenyl ring, but the powerful activating effect of the methoxy group is generally dominant.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. While specific examples for this compound are not extensively detailed in the reviewed literature, the principles of electrophilic aromatic substitution suggest that reactions with electrophiles like Br₂, HNO₃/H₂SO₄, or SO₃/H₂SO₄ would lead to substitution on the phenyl ring. The precise reaction conditions would determine the degree of substitution and the regioselectivity.

Reactions at the Thiazole Ring System

The thiazole ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609). The presence of the electron-donating amino group at the C2 position activates the ring towards electrophilic attack. In 2-aminothiazoles, the C5 position is the most nucleophilic and therefore the most susceptible to electrophilic substitution. pharmaguideline.com Reactions such as halogenation are known to occur at this position. For example, the reaction of N-(4-arylthiazol-2-yl)-acetamides with molecular bromine under acidic conditions can lead to bromination at the C5 position of the thiazole ring. mdpi.com

Oxidation and Reduction Pathways

The electrochemical oxidation of 2-aminothiazole has been shown to proceed via a 2-electron, 2-proton mechanism to form an azo compound as the main product. niscpr.res.in This suggests that this compound could potentially undergo a similar oxidative coupling reaction.

Regarding reduction, while specific pathways for this compound are not well-documented, a related 2-aminothiazole derivative has been reduced using zinc dust in acetic acid. rsc.org The thiazole ring itself is relatively stable to reduction by catalytic hydrogenation with platinum or with metal-in-acid reductions. However, treatment with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com

Table 2: Summary of Reactivity

| Reaction Type | Reagent/Conditions | Product |

| Acylation | Acyl chloride, base | N-acylated derivative |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt |

| Schiff Base Formation | Aldehyde/Ketone, reflux | Imine |

| Electrophilic Substitution (Phenyl Ring) | Electrophile (e.g., Br₂) | Ortho-substituted phenyl derivative |

| Electrophilic Substitution (Thiazole Ring) | Electrophile (e.g., Br₂) | 5-substituted thiazole derivative |

| Oxidation | Electrochemical | Azo compound |

| Reduction | Raney Nickel | Ring degradation |

Mechanistic Studies of Key Transformations (e.g., plausible reaction mechanisms for formation)

The formation of this compound is most prominently achieved through the Hantzsch thiazole synthesis, a classic and widely utilized method for constructing the thiazole ring. synarchive.comnih.gov This reaction involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group, typically thiourea (B124793). nih.govrsc.org The synthesis of the target compound specifically employs 2-bromo-1-(4-methoxyphenyl)ethan-1-one and thiourea.

The proposed mechanism for this transformation proceeds through several key steps, beginning with a nucleophilic attack and culminating in the formation of the stable aromatic thiazole ring. researchgate.netsc.edu

Step 1: Nucleophilic Substitution

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-bromo-1-(4-methoxyphenyl)ethan-1-one. The sulfur atom, being a potent nucleophile, displaces the bromide ion in an SN2 reaction, leading to the formation of an S-alkylated intermediate, an isothiouronium salt. sc.edu

Step 2: Intramolecular Cyclization

Following the initial substitution, the nitrogen atom of the amino group in the isothiouronium intermediate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the former ketone. This intramolecular cyclization results in the formation of a five-membered heterocyclic intermediate, a 4-hydroxy-4-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. nih.gov

Step 3: Dehydration and Aromatization

The final step of the mechanism involves the dehydration of the hydroxythiazoline intermediate. The removal of a water molecule is typically facilitated by acidic or basic conditions, leading to the formation of a double bond within the ring. This dehydration step results in the formation of the stable, aromatic this compound. sc.edu

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of thiourea's sulfur on the α-carbon of the haloketone. | Isothiouronium salt |

| 2 | Intramolecular nucleophilic attack by the amino nitrogen on the carbonyl carbon. | 4-hydroxy-4-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

| 3 | Dehydration of the cyclic intermediate to form the aromatic thiazole ring. | This compound |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine the most stable three-dimensional conformation of the molecule (geometry optimization).

The optimization process minimizes the energy of the molecule to predict its structural parameters. X-ray crystallography data for 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole reveals that the molecule is not planar. There is a dihedral angle of 14.8 (2)° between the planes of the methoxy-substituted benzene (B151609) ring and the aminothiazole ring. Theoretical DFT calculations would aim to reproduce this optimized geometry, providing bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data. These calculations confirm that the optimized geometry represents a true energy minimum on the potential energy surface.

The electronic structure analysis derived from DFT provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Dihedral Angle | C(phenyl)-C(thiazole)-S-C | e.g., 15.2° | 14.8 (2)° |

| Bond Length | C-S (thiazole) | e.g., 1.77 Å | N/A |

| Bond Length | C-N (thiazole) | e.g., 1.32 Å | N/A |

| Bond Angle | C-S-C (thiazole) | e.g., 89.5° | N/A |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, using a color scale to denote different potential values.

For this compound, the MEP map would typically show regions of negative potential (usually colored red or yellow) and positive potential (colored blue).

Negative Regions: These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, the negative potential is expected to be concentrated around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons.

Positive Regions: These areas are electron-deficient and are susceptible to nucleophilic attack. The positive potential is generally located around the hydrogen atoms, particularly the hydrogens of the amino group.

The MEP analysis helps in understanding where the molecule might interact with other molecules, such as biological receptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. It is associated with nucleophilic character. For this compound, the HOMO is likely to be delocalized over the electron-rich aminothiazole ring and the methoxyphenyl group.

LUMO: Represents the ability of a molecule to accept electrons, indicating its electrophilic character. The LUMO is often distributed across the thiazole and phenyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. This analysis is fundamental to understanding the charge transfer that can occur within the molecule.

| Parameter | Energy (eV) |

| EHOMO | e.g., -5.81 eV |

| ELUMO | e.g., -0.89 eV |

| Energy Gap (ΔE) | e.g., 4.92 eV |

Vibrational Analysis and Theoretical IR/Raman Spectra

Vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. This theoretical spectrum is then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

The calculations can confirm that the optimized geometry corresponds to a local minimum on the potential energy surface by ensuring there are no imaginary frequencies. For this compound, key vibrational modes would include:

N-H stretching of the amino group.

C-H stretching of the aromatic ring and methyl group.

C=N and C=C stretching within the thiazole and phenyl rings.

C-S stretching of the thiazole ring.

C-O stretching of the methoxy group.

Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. Theoretical calculations often overestimate vibrational frequencies, so the computed values are typically scaled using a scaling factor to improve agreement with experimental spectra.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein receptor. These methods are crucial in drug discovery for predicting the binding affinity and orientation of a ligand at a protein's active site.

Ligand-Protein Interactions (e.g., Tubulin binding)

Thiazole derivatives are known to exhibit a range of biological activities, including anticancer properties, often by inhibiting tubulin polymerization. Tubulin is a crucial protein involved in cell division, making it a key target for anticancer drugs.

Molecular docking simulations can be used to investigate the binding of this compound to the colchicine (B1669291) binding site of tubulin. These simulations predict the preferred binding pose and the specific interactions that stabilize the ligand-protein complex. Key interactions often include:

Hydrogen Bonds: Formed between the amino group of the thiazole and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occurring between the methoxyphenyl ring and nonpolar residues of the protein.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine in the binding pocket.

The results of docking studies are typically evaluated using a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. These in-silico studies provide a structural basis for the molecule's potential biological activity and can guide the design of more potent derivatives.

Adsorption Mechanism Studies (e.g., corrosion inhibition)

Theoretical and computational studies have been instrumental in elucidating the mechanism by which this compound, also referred to as MPT, adsorbs onto metal surfaces to inhibit corrosion. njtech.edu.cnresearchgate.net These investigations primarily focus on its application as a corrosion inhibitor for mild steel in acidic environments, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. njtech.edu.cn

The adsorption of MPT on the surface of mild steel has been found to follow the Langmuir adsorption isotherm model in both HCl and H₂SO₄ solutions. njtech.edu.cnresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process involves both physisorption (physical adsorption) and chemisorption (chemical adsorption). Physisorption occurs due to the electrostatic interaction between the charged metal surface and the charged inhibitor molecules. Chemisorption involves the sharing or transfer of charge from the inhibitor molecules to the metal surface, forming a coordinate-type bond.

Quantum chemical calculations and molecular dynamics (MD) simulations provide deeper insights into these interactions. njtech.edu.cn Quantum calculations have shown that the presence of the electron-donating methoxy group (–OCH₃) on the phenyl ring enhances the molecule's ability to adsorb onto the steel surface. njtech.edu.cnresearchgate.net This group increases the electron density on the molecule, facilitating its donation to the vacant d-orbitals of iron atoms on the steel surface. The key quantum chemical parameters are summarized in the table below.

Table 1: Quantum Chemical Parameters for Corrosion Inhibition

| Parameter | Significance in Adsorption | Finding for MPT |

|---|---|---|

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the tendency of a molecule to donate electrons. Higher values suggest better inhibition. | The molecule possesses a high EHOMO value, indicating a strong capacity for electron donation to the metal surface. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the ability of a molecule to accept electrons. Lower values indicate a greater ability to accept electrons from the metal. | The molecule has a low ELUMO value, suggesting it can accept electrons from the d-orbitals of iron. |

| ΔE (Energy Gap, ELUMO – EHOMO) | A smaller energy gap implies higher reactivity of the molecule, leading to stronger adsorption on the metal surface. | The small energy gap for MPT points to its high reactivity and the stability of the adsorbed layer. |

| Dipole Moment (μ) | A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface through dipole-dipole interactions. | MPT exhibits a significant dipole moment, which contributes to its adsorption and corrosion inhibition efficiency. |

Molecular dynamics simulations have further explored the interaction between the protonated form of MPT (MPTH⁺) and the iron surface, particularly in the presence of anions like sulfate (B86663) (SO₄²⁻). njtech.edu.cn These simulations revealed that the presence of adsorbed sulfate ions on the iron surface enhances the binding energy of MPTH⁺, leading to a more stable and protective inhibitor film. njtech.edu.cn This synergistic effect between the inhibitor cation and the aggressive anions contributes significantly to the high inhibition efficiency, which can reach up to 95% in 0.5 M H₂SO₄. njtech.edu.cnresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. imist.ma For thiazole derivatives, including this compound, QSAR models can be developed to predict their efficacy in various applications, such as their potential as therapeutic agents or corrosion inhibitors, thereby guiding the design of new, more potent analogues. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their experimentally determined activity. imist.ma These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), dipole moment, and atomic charges. imist.ma

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor used to quantify the hydrophobicity of a molecule. imist.ma

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are employed to build the QSAR model. imist.ma Validation of the model is crucial and is performed using internal methods (e.g., cross-validation) and external validation with a test set of compounds not used in model development. imist.ma

While specific QSAR studies focusing solely on this compound are not extensively documented in the provided context, research on related thiazole and thiazolidinedione derivatives demonstrates the utility of this approach. nih.govniscpr.res.in For instance, a QSAR study on thiazole derivatives as antitubulin agents successfully correlated physicochemical parameters like XlogP and quadrupole moments with cytotoxic activity, yielding a model with high predictive power (r²: 0.941). nih.gov

Table 2: Common Descriptors in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. |

| Electronic | ELUMO | Electron-accepting ability, reactivity. |

| Topological | Kappa Shape Index (kaapa2) | Molecular shape and flexibility. |

| Thermodynamic | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. |

These studies underscore the potential of QSAR and cheminformatics to computationally screen and optimize thiazole-based compounds like this compound for specific applications.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these investigations, allowing for the calculation of various molecular properties that govern chemical behavior. nih.govresearchgate.net

The prediction of reactivity often begins with the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). njtech.edu.cn

HOMO: The distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons, i.e., the sites susceptible to electrophilic attack. For this compound, the HOMO is typically localized over the thiazole ring and the amino group, indicating these are the primary centers for electron donation.

LUMO: The distribution of the LUMO points to the regions most likely to accept electrons, representing the sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. njtech.edu.cn A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, MEP maps would typically show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the methoxy group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them susceptible to nucleophilic interaction.

Furthermore, calculated atomic charges (e.g., Mulliken charges) provide quantitative data on the electron distribution within the molecule, helping to pinpoint specific atoms that are likely to participate in chemical reactions. In the context of corrosion inhibition, these calculations confirm that the heteroatoms (N, S, O) are the active centers that coordinate with the metal surface. njtech.edu.cn

By combining these computational approaches, researchers can predict the most probable sites for metabolic transformation, chemical reactions, or intermolecular interactions, which is crucial for drug design, materials science, and understanding reaction mechanisms. nih.govresearchgate.net

| Atomic Charges (e.g., Mulliken) | DFT | Quantifies the partial charge on each atom, pinpointing reactive centers. |

Advanced Applications and Derivatization Strategies

Development of Novel Therapeutic Agents

The inherent biological activity of the 2-aminothiazole (B372263) ring, combined with the 4-(4-methoxyphenyl) substitution, has made this compound a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored for various therapeutic applications, demonstrating significant potential in treating a range of diseases.

Derivatives of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine have emerged as a significant class of anticancer agents, primarily by targeting microtubule dynamics as tubulin polymerization inhibitors. researchgate.net These compounds often act as colchicine (B1669291) binding site inhibitors (CBSIs), disrupting the formation of the mitotic spindle, which leads to cell cycle arrest and subsequent apoptosis. nih.govrsc.org

A series of N,4-diaryl-1,3-thiazol-2-amines were designed as tubulin inhibitors, with many displaying moderate to potent antiproliferative activity against human cancer cell lines. nih.govnih.gov One of the most potent compounds identified was N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which exhibited IC₅₀ values in the sub-micromolar range. nih.gov This compound was shown to potently inhibit tubulin polymerization, similar to the well-known agent Combretastatin A-4 (CA-4). nih.govnih.gov Further studies confirmed that this derivative effectively induces cell cycle arrest at the G2/M phase and triggers apoptosis. nih.govnih.gov Molecular docking studies have suggested that these derivatives fit well into the colchicine binding site of tubulin. nih.gov

The substitution pattern on the thiazole (B1198619) ring has been shown to be crucial for activity. For instance, placing the 3,4,5-trimethoxyphenyl group at the C4-position and introducing various aryl groups at the C5-position led to potent antiproliferative agents. nih.gov The N-methylamino substituent at the C2-position, in particular, significantly enhanced antiproliferative activity. nih.gov The derivative featuring a 4'-ethoxyphenyl group at the C5-position and an N-methylamino moiety at the C2-position displayed remarkable potency, with IC₅₀ values in the low nanomolar range against several human cancer cell lines. nih.gov This compound also demonstrated the ability to induce apoptosis through the activation of caspases. nih.gov

The mechanism of action for these potent thiazole derivatives involves not only the inhibition of tubulin assembly but also the subsequent induction of cell cycle arrest, primarily at the G2/M checkpoint, and the initiation of programmed cell death (apoptosis). nih.govnih.govresearchgate.netmdpi.com

| Compound Name | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (gastric) | 0.36 µM nih.gov | Tubulin polymerization inhibitor; G2/M cell cycle arrest nih.govnih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | MGC-803 (gastric) | 0.86 µM nih.gov | Tubulin polymerization inhibitor nih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Bcap-37 (breast) | 0.52 µM nih.gov | Tubulin polymerization inhibitor nih.gov |

| 2-(N-methylamino)-4-(3,4,5-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole | Various human cancer cell lines | 1.7 - 38 nM nih.gov | Tubulin polymerization inhibitor; Apoptosis induction nih.gov |

| 2-(N-methylamino)-4-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)thiazole | HT-29 (colon) | Potent activity nih.gov | Tubulin polymerization inhibitor nih.gov |

The this compound scaffold has been utilized to develop agents with significant antimicrobial properties. nanomedicine-rj.com These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nanomedicine-rj.comresearchgate.net

In one study, this compound was used to functionalize the surface of Fe₃O₄ magnetic nanoparticles. nanomedicine-rj.comresearchgate.net The resulting coated nanoparticles exhibited notable antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nanomedicine-rj.comresearchgate.net This approach highlights a novel application for delivering the antimicrobial action of the thiazole derivative. nanomedicine-rj.com

Other research has focused on synthesizing various derivatives to enhance their antimicrobial spectrum and potency. For instance, certain 3-(2-Methoxybenzyl)-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione derivatives showed moderate growth inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. The development of thiazole-based compounds continues to be a promising area for discovering new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.govnih.gov Some derivatives have also shown efficacy against fungal strains like Aspergillus niger and Candida albicans. nih.govjmchemsci.com

| Compound/Derivative | Target Organism | Type | Noted Activity |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe₃O₄ NPs | Staphylococcus aureus | Gram-positive Bacteria | Antibacterial activity observed nanomedicine-rj.comresearchgate.net |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe₃O₄ NPs | Escherichia coli | Gram-negative Bacteria | Antibacterial activity observed nanomedicine-rj.comresearchgate.net |

| 3-(2-Methoxybenzyl)-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione | Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis | Gram-positive Bacteria | Moderate growth inhibitory effects |

| Various 1,3-Thiazole Derivatives | Aspergillus niger, Candida albicans | Fungi | Antifungal activity demonstrated nih.govjmchemsci.com |

Thiazole derivatives, including those based on the 4-(4-methoxyphenyl) structure, have been investigated for their anti-inflammatory potential. ijastnet.com Inflammation is a complex biological response, and agents that can modulate it are valuable for treating numerous chronic diseases. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.comtandfonline.comfrontiersin.org

In a study evaluating new thiazole derivatives, compounds were synthesized from a related precursor, 4-(3-methoxyphenyl)thiazole-2-amine. ijastnet.com These derivatives were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. ijastnet.com One of the Schiff base derivatives, (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine, showed the maximum anti-inflammatory activity among the tested compounds. ijastnet.com This indicates that the thiazole scaffold is a viable starting point for designing novel anti-inflammatory drugs. tandfonline.comtandfonline.com

The central nervous system (CNS) activity of thiazole-containing compounds has led to their exploration as potential anticonvulsant agents for the treatment of epilepsy. biointerfaceresearch.com The structural features of these molecules are often designed to interact with key targets in the brain that are involved in seizure propagation, such as voltage-gated ion channels. nih.govfrontiersin.org